Piperidin-4-ylboronic acid

Suzuki-Miyaura cross-coupling Photoredox catalysis C(sp2)–C(sp3) bond formation

Piperidin-4-ylboronic acid (CAS 120347-72-0) is a heterocyclic boronic acid featuring a secondary amine within a six-membered piperidine ring directly attached to a boronic acid functional group at the 4-position. Its molecular formula is C5H12BNO2 and its molecular weight is 128.97 g/mol.

Molecular Formula C5H12BNO2
Molecular Weight 128.97 g/mol
CAS No. 120347-72-0
Cat. No. B048331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-ylboronic acid
CAS120347-72-0
Molecular FormulaC5H12BNO2
Molecular Weight128.97 g/mol
Structural Identifiers
SMILESB(C1CCNCC1)(O)O
InChIInChI=1S/C5H12BNO2/c8-6(9)5-1-3-7-4-2-5/h5,7-9H,1-4H2
InChIKeyXYBWBVAONQOOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-4-ylboronic Acid (CAS 120347-72-0) Procurement Guide: Baseline Identity & Key Differentiators


Piperidin-4-ylboronic acid (CAS 120347-72-0) is a heterocyclic boronic acid featuring a secondary amine within a six-membered piperidine ring directly attached to a boronic acid functional group at the 4-position. Its molecular formula is C5H12BNO2 and its molecular weight is 128.97 g/mol . This compound functions primarily as a versatile C(sp3)-hybridized coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the direct introduction of the saturated piperidine scaffold into drug-like molecules . Unlike simple aryl boronic acids, the aliphatic piperidine boronic acid presents unique reactivity challenges and opportunities due to the electron-rich nature of the alkyl boronic acid, requiring specialized catalytic systems for efficient activation [1]. The compound is typically supplied as a free base with a minimum purity of 95% and is characterized by a predicted pKa of 9.96±0.20 .

Why Piperidin-4-ylboronic Acid Cannot Be Replaced by Generic Boronic Acids in Medicinal Chemistry


Substituting piperidin-4-ylboronic acid with a generic aryl or alternative heterocyclic boronic acid is not straightforward due to divergent physicochemical properties, reactivity profiles, and biological target engagement. The pKa of piperidin-4-ylboronic acid (9.96) is approximately one log unit higher than that of phenylboronic acid (8.83) [1] and pyrrolidin-2-ylboronic acid (8.91) , meaning the piperidinyl boron species remains predominantly protonated and less activated toward transmetalation under standard Suzuki coupling conditions at neutral pH [2]. Furthermore, the 4-position regioisomer places the boronic acid at a distinct spatial vector compared to the 3-substituted analog (piperidin-3-ylboronic acid, CAS 120347-74-2), directly impacting the geometry and target-binding conformation of downstream coupled products. The following quantitative evidence demonstrates that piperidin-4-ylboronic acid and its protected derivatives offer measurable advantages in coupling efficiency, solubility, and biological activity that cannot be replicated by simply interchanging ring sizes, regioisomers, or aryl boronic acids.

Piperidin-4-ylboronic Acid Evidence Guide: Quantitative Differentiation vs. Closest Analogs


Suzuki–Miyaura Coupling Efficiency: N-Boc-Piperidine-4-boronic Acid Pinacol Ester vs. Acyclic Alkyl Boronic Acids

Under visible-light photoredox Ni-catalyzed Suzuki–Miyaura conditions, the N-Boc-piperidine-4-boronic acid pinacol ester (a direct protected derivative of piperidin-4-ylboronic acid) delivered the coupled product in 90% to quantitative yield [1]. In contrast, acyclic primary alkyl boronic acids under identical conditions afforded only 41–45% yield [1]. The structurally related 1-N-Boc-pyrrolidin-2-ylboronic acid (five-membered ring analog) showed similarly high performance (90% yield) [1], indicating that cyclic secondary alkyl boronic acids as a class outperform acyclic variants; however, the six-membered piperidine scaffold provides a distinct spatial arrangement of the nitrogen atom relative to the boron center, enabling different downstream vectors in medicinal chemistry design.

Suzuki-Miyaura cross-coupling Photoredox catalysis C(sp2)–C(sp3) bond formation

Basicity (pKa) Differentiation: Piperidin-4-ylboronic Acid vs. Pyrrolidin-2-ylboronic Acid vs. Phenylboronic Acid

The predicted pKa of piperidin-4-ylboronic acid is 9.96±0.20 , which is approximately 1.05 units higher than that of pyrrolidin-2-ylboronic acid (pKa 8.91±0.20) and 1.13 units higher than phenylboronic acid (pKa 8.83 at 25°C) [1]. This elevated pKa reflects the stronger electron-donating character of the piperidine ring compared to the pyrrolidine ring and the absence of aryl conjugation. At physiological pH (7.4), a larger fraction of piperidin-4-ylboronic acid molecules remain in the neutral, protonated boronic acid form, which can influence both Suzuki coupling transmetalation rates and biological target binding.

Physicochemical profiling Ionization state Transmetalation reactivity

Dihydroorotase Enzyme Inhibition: Piperidin-4-ylboronic Acid Displays Distinct Activity Profile

Piperidin-4-ylboronic acid was evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells, exhibiting an IC50 of 1.80×10⁵ nM (180 µM) at pH 7.37 [1]. While this represents relatively weak inhibition, the data establish a baseline activity for the free piperidine boronic acid scaffold against this pyrimidine biosynthesis target. No direct head-to-head comparator data are available for piperidin-3-ylboronic acid or pyrrolidin-2-ylboronic acid against the same enzyme under identical conditions, limiting the strength of this dimension to a class-level baseline.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Solubility Advantages: Piperidin-4-ylboronic Acid as a Water-Soluble Heterocyclic Boronic Acid

Piperidine-4-boronic acid is reported to be soluble in both water and organic solvents , a property that distinguishes it from phenylboronic acid, which exhibits limited aqueous solubility (approximately 10 g/L at 20°C) [1]. The presence of the basic secondary amine in the piperidine ring enhances water solubility through protonation and hydrogen-bonding interactions, enabling reactions to be conducted in predominantly aqueous media or mixed aqueous-organic solvent systems without surfactant additives.

Aqueous solubility Formulation compatibility Reaction medium flexibility

Proteasome Inhibition Potential of Piperidine Boronic Acid Scaffolds: Class-Level Evidence from AM114

The piperidine-4-boronic acid scaffold forms the core of AM114 (3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one), a boronic-chalcone derivative that potently inhibits the 20S proteasome. AM114 exhibited IC50 values of 1.5 µM in MTT assay and 0.6 µM in colony formation assay against human colon cancer HCT116 cells [1]. While AM114 is a structurally elaborated derivative rather than piperidin-4-ylboronic acid itself, the data demonstrate that the piperidine-boronic acid chemotype can achieve sub-micromolar proteasome inhibition when appropriately functionalized. This class-level evidence supports the value of procuring piperidin-4-ylboronic acid as a starting material for medicinal chemistry campaigns targeting the ubiquitin-proteasome pathway.

Proteasome inhibition Anticancer activity Boronic chalcone derivatives

Regioisomeric Differentiation: Piperidin-4-yl vs. Piperidin-3-yl Boronic Acid in Drug Scaffold Geometry

Piperidin-4-ylboronic acid (CAS 120347-72-0) and piperidin-3-ylboronic acid (CAS 120347-74-2) are constitutional isomers with the boronic acid substituent at the 4- and 3-positions of the piperidine ring, respectively. The 4-substituted isomer projects the boronic acid group along the equatorial plane of the chair conformation, creating a linear para-like vector with respect to the ring nitrogen. The 3-substituted isomer introduces a meta-like angular vector. In medicinal chemistry applications, this geometric difference directly impacts the exit vector of aryl or heteroaryl groups introduced via Suzuki coupling, altering target protein binding conformations. No direct comparative biological activity data exist for the two regioisomers as free boronic acids; however, the regiochemical distinction is a critical parameter in fragment-based drug design and scaffold-hopping exercises .

Regioisomerism Molecular geometry Structure-based drug design

Piperidin-4-ylboronic Acid Application Scenarios: Where Differentiated Performance Drives Procurement Decisions


Late-Stage Functionalization of Drug Candidates Requiring Saturated N-Heterocycle Introduction

Medicinal chemistry teams seeking to replace metabolically labile aryl rings with saturated bioisosteres can leverage piperidin-4-ylboronic acid in Suzuki–Miyaura couplings to introduce the piperidine moiety directly. The >90% coupling yields achievable with protected derivatives [1] enable efficient late-stage diversification of advanced intermediates, minimizing precious API consumption. The 4-position regiochemistry provides a defined linear exit vector compatible with common kinase hinge-binding motifs and GPCR ligand pharmacophores.

Proteasome Inhibitor Lead Generation and Focused Library Synthesis

Building on the validated proteasome inhibition of the piperidine boronic acid derivative AM114 (IC50 = 0.6 µM in colony formation assays) [2], procurement of piperidin-4-ylboronic acid supports the synthesis of focused chalcone, amide, and urea libraries for 20S proteasome inhibitor screening. The water solubility of the free boronic acid facilitates direct biological testing without DMSO stock solution preparation, reducing solvent interference in enzymatic and cellular assays .

Aqueous-Phase and Green Chemistry Suzuki Coupling Process Development

The dual water and organic solvent solubility of piperidine-4-boronic acid makes it a preferred substrate for developing environmentally sustainable Suzuki coupling processes that minimize organic solvent usage. Coupled with photoredox activation methods that operate at mild temperatures (40°C) and achieve near-quantitative conversion [1], this building block aligns with process chemistry goals for reduced solvent intensity and energy consumption in pharmaceutical manufacturing.

Structure-Activity Relationship Exploration of Arginase and Metalloenzyme Inhibitors

The piperidine boronic acid scaffold has been explored in the development of extracellular arginase inhibitors, with derivatives achieving IC50 values as low as 160 nM in vitro and oral bioavailability up to 66% in animal models [3]. Piperidin-4-ylboronic acid serves as the core starting material for ring-expansion and N-functionalization strategies targeting the arginase active site. Its measured dihydroorotase inhibition (IC50 = 180 µM) [4] provides a baseline for SAR tracking during lead optimization campaigns against dinuclear metalloenzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-4-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.